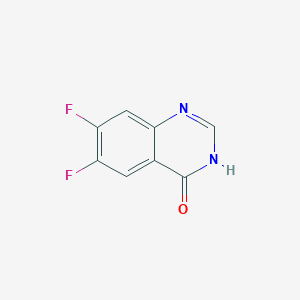
Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate
説明
Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
科学的研究の応用
-
Pharmaceutical Research
- Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .
- The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can have significant biological activity, making them promising candidates for the development of new drugs .
-
Antiviral Research
- Indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- The methods of application involve the synthesis of these compounds and their testing against various viruses .
- The outcomes have shown that some indole derivatives can inhibit viral activity, suggesting potential applications in the treatment of viral diseases .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- The methods of application involve the synthesis of these compounds and their testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can have significant biological activity, making them promising candidates for the development of new drugs .
-
Nitric Oxide Synthase (nNOS) Inhibitors
- Indole derivatives have been used as reactants for the preparation of nitric oxide synthase (nNOS) inhibitors .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can inhibit nNOS, which is an enzyme that produces nitric oxide, a molecule that plays a key role in many physiological and pathological processes .
-
Protein Kinase C Alpha (PKCα) Inhibitors
- Indole derivatives have been used as reactants for the preparation of protein kinase C alpha (PKCα) inhibitors .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can inhibit PKCα, an enzyme that plays a key role in cell signaling and regulation .
-
Inhibitors of the C-terminal Domain of RNA Polymerase II
- Indole derivatives have been used as reactants for the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can inhibit the C-terminal domain of RNA polymerase II, a key enzyme involved in the process of transcription .
-
Kinase Insert Domain Receptor (KDR) Inhibitors
- Indole derivatives have been used as reactants for the preparation of kinase insert domain receptor (KDR) inhibitors .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can inhibit KDR, a key enzyme involved in angiogenesis .
-
Organocatalysts for the Anti-Mannich Reaction
- Indole derivatives have been used as organocatalysts for the anti-Mannich reaction .
- The methods of application involve the synthesis of these compounds and their use in catalyzing the anti-Mannich reaction .
- The outcomes of these studies have shown that indole derivatives can effectively catalyze the anti-Mannich reaction .
-
Synthesis of Alkaloids
- Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can be used to synthesize various alkaloids .
-
Synthesis of Renieramycin G Analogs
- Indole derivatives are used for stereoselective preparation of renieramycin G analogs .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can be used to synthesize renieramycin G analogs .
-
Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine
- Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- The methods of application involve the synthesis of these compounds and their subsequent testing in biological systems .
- The outcomes of these studies have shown that indole derivatives can be used to synthesize pyrrolizidine alkaloids .
将来の方向性
Indoles and their derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .
特性
IUPAC Name |
ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)14-9-6-4-5-8(13)11(9)10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLAUZJZZHRPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654110 | |
| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate | |
CAS RN |
886362-68-1 | |
| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methylindole-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)
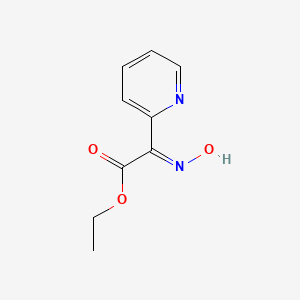
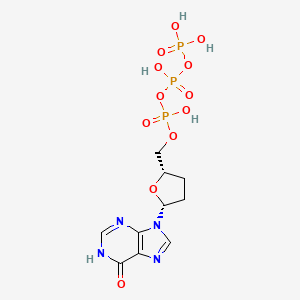
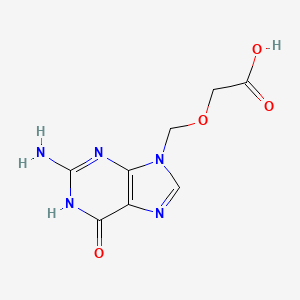
![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)
![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)
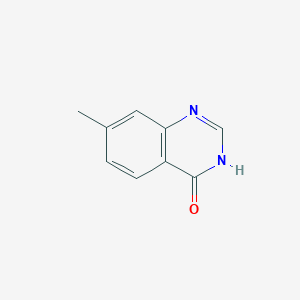
![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)
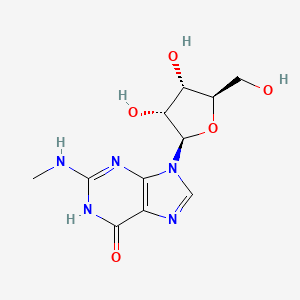
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)
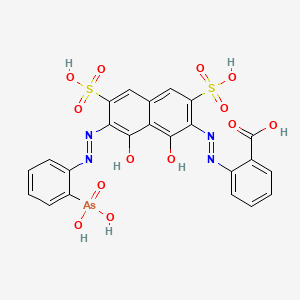
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)
